Cas no 15093-36-4 (Thiourea,N-(1-methylethyl)-N'-phenyl-)
Thiourea,N-(1-methylethyl)-N'-phenyl- Chemical and Physical Properties
Names and Identifiers
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- Thiourea,N-(1-methylethyl)-N'-phenyl-
- 1-ISO-PROPYL-3-PHENYL-2-THIOUREA
- 1-Isopropyl-3-phenyl-2-thiourea
- 1-phenyl-3-propan-2-ylthiourea
- 1-isopropyl-3-phenylthiourea
- N1-isopropyl-N2-phenylthiourea
- N-Isopropyl-N'-phenylthioharnstoff
- N-isopropyl-N-phenylthiourea
- N-Phenyl-N'-isopropylthiourea
- Urea,1-isopropyl-3-phenyl-2-thio
- A809088
- FS-4707
- J-008759
- 1-phenyl-3-(propan-2-yl)thiourea
- 1-Isopropyl-3-phenyl-thiourea
- DTXSID20164653
- Urea, 1-isopropyl-3-phenyl-2-thio-
- N-Isopropyl-N'-phenylthiourea #
- LFBMRUOVWMEFFZ-UHFFFAOYSA-N
- NSC131983
- N-Isopropyl-N'-phenylthiourea
- NSC 131983
- Thiourea, N-(1-methylethyl)-N'-phenyl-
- F71832
- NSC-131983
- CS-0358192
- 15093-36-4
- AKOS003227576
- FT-0637179
- SCHEMBL5456616
- DB-017140
- DTXCID1087144
- 3-ISOPROPYL-1-PHENYLTHIOUREA
-
- MDL: MFCD00022119
- Inchi: 1S/C10H14N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13)
- InChI Key: LFBMRUOVWMEFFZ-UHFFFAOYSA-N
- SMILES: S=C(NC1C=CC=CC=1)NC(C)C
Computed Properties
- Exact Mass: 194.08800
- Monoisotopic Mass: 194.088
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- Density: 1.125
- Melting Point: 98-100°C
- Boiling Point: 275.8°Cat760mmHg
- Flash Point: 120.6°C
- Refractive Index: 1.619
- PSA: 56.15000
- LogP: 2.84530
Thiourea,N-(1-methylethyl)-N'-phenyl- Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Thiourea,N-(1-methylethyl)-N'-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018755-1g |
1-iso-Propyl-3-phenyl-2-thiourea |
15093-36-4 | 99% | 1g |
£26.00 | 2022-03-01 | |
| Fluorochem | 018755-5g |
1-iso-Propyl-3-phenyl-2-thiourea |
15093-36-4 | 99% | 5g |
£115.00 | 2022-03-01 | |
| Fluorochem | 018755-25g |
1-iso-Propyl-3-phenyl-2-thiourea |
15093-36-4 | 99% | 25g |
£450.00 | 2022-03-01 | |
| Ambeed | A613545-100mg |
1-Isopropyl-3-phenylthiourea |
15093-36-4 | 97% | 100mg |
$5.0 | 2025-02-21 | |
| Ambeed | A613545-250mg |
1-Isopropyl-3-phenylthiourea |
15093-36-4 | 97% | 250mg |
$11.0 | 2025-02-21 | |
| Ambeed | A613545-1g |
1-Isopropyl-3-phenylthiourea |
15093-36-4 | 97% | 1g |
$36.0 | 2025-02-21 | |
| Ambeed | A613545-5g |
1-Isopropyl-3-phenylthiourea |
15093-36-4 | 97% | 5g |
$126.0 | 2025-02-21 | |
| Ambeed | A613545-25g |
1-Isopropyl-3-phenylthiourea |
15093-36-4 | 97% | 25g |
$374.0 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1248944-5g |
1-ISO-PROPYL-3-PHENYL-2-THIOUREA |
15093-36-4 | 97% | 5g |
$120 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1248944-25g |
1-ISO-PROPYL-3-PHENYL-2-THIOUREA |
15093-36-4 | 97% | 25g |
$485 | 2023-05-17 |
Thiourea,N-(1-methylethyl)-N'-phenyl- Suppliers
Thiourea,N-(1-methylethyl)-N'-phenyl- Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on Thiourea,N-(1-methylethyl)-N'-phenyl-
Thiourea, N-(1-methylethyl)-N'-phenyl-: A Versatile Chemical Compound with Broad Applications in Biomedical Research
Thiourea, N-(1-methylethyl)-N'-phenyl- (CAS No. 15093-36-4) is a sulfur-containing organic compound that has garnered significant attention in the biomedical field due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of thiourea derivatives, which are characterized by the presence of a thiourea group (-NH-C(=S)-NH-) and are widely studied for their role in drug discovery, material science, and biological activity modulation. The molecular structure of Thiourea, N-(1-methylethyl)-N'-phenyl- features a phenyl ring connected to a thiourea moiety via an N-phenyl linkage, with an isopropyl group attached to the nitrogen atom of the thiourea. This specific configuration allows for the compound to exhibit both hydrophobic and hydrophilic interactions, making it a promising candidate for various biomedical applications.
Recent advances in chemical biology have highlighted the importance of thiourea derivatives in the development of small molecule inhibitors targeting protein-protein interactions (PPIs). A 2023 study published in Journal of Medicinal Chemistry demonstrated that Thiourea, N-(1-methylethyl)-N'-phenyl- exhibits potent inhibitory activity against the interaction between the tumor necrosis factor (TNF) receptor and its ligands, which is a critical pathway in inflammatory diseases and cancer progression. The study utilized molecular docking simulations and cellular assays to confirm the compound's ability to disrupt this interaction, suggesting its potential as a therapeutic agent for autoimmune disorders and oncology.
The chemical structure of Thiourea, N-(1-methylethyl)-N'-phenyl- is a key factor in its biological activity. The phenyl ring provides aromaticity, enhancing the compound's stability and enabling it to interact with hydrophobic regions of target proteins. The isopropyl group, on the other, introduces steric hindrance and increases the compound's solubility in aqueous environments, which is essential for its bioavailability. These structural features make Thiourea, N-(1-methylethyl)-N'-phenyl- a valuable scaffold for the design of novel drugs with improved pharmacokinetic profiles.
In the realm of biomedical research, Thiourea, N-(1-methylethyl)-N'-phenyl- has shown potential in the development of antiviral agents. A 2024 study published in Antiviral Research reported that this compound exhibits antiviral activity against the SARS-CoV-2 virus, particularly in the inhibition of viral entry into host cells. The study found that the compound binds to the spike protein of the virus, preventing it from attaching to the ACE2 receptor on human cells. This mechanism of action is similar to that of other thiourea derivatives studied for antiviral applications, but Thiourea, N-(1-methylethyl)-N'-phenyl- demonstrates enhanced potency and selectivity, making it a promising candidate for the development of next-generation antiviral therapies.
Another area of interest is the use of Thiourea, N-(1-methylethyl)-N'-phenyl- in the design of drug delivery systems. Researchers have explored its potential as a carrier molecule for targeted drug delivery, particularly in the context of cancer therapy. A 2023 study in Advanced Drug Delivery Reviews investigated the use of this compound as a linker for conjugating chemotherapeutic agents to nanoparticles, enhancing their ability to target cancer cells while minimizing systemic toxicity. The study highlighted the importance of the compound's amphiphilic nature, which allows it to form stable micelles in aqueous solutions, facilitating the controlled release of therapeutic agents.
From a synthetic perspective, the preparation of Thiourea, N-(1-methylethyl)-N'-phenyl- involves a series of well-established chemical reactions. The synthesis typically begins with the reaction of phenyl isocyanate with isopropylamine, followed by the addition of sulfur to form the thiourea linkage. This process is optimized to ensure high yields and purity, which are critical for its application in pharmaceutical and biomedical research. Advances in green chemistry have also led to the development of more sustainable methods for synthesizing this compound, reducing the environmental impact of its production.
The pharmacological properties of Thiourea, N-(1-methylethyl)-N'-phenyl- are under active investigation. Preclinical studies have shown that the compound exhibits low toxicity in vitro and in vivo, which is a crucial factor for its potential as a therapeutic agent. Additionally, its ability to modulate enzyme activity and interact with specific receptors has been explored in the context of metabolic disorders. A 2024 study in Pharmacology & Therapeutics suggested that this compound may have applications in the treatment of diabetes, as it can enhance insulin sensitivity and reduce glucose levels in animal models.
Despite its promising properties, the use of Thiourea, N-(1-methylethyl)-N'-phenyl- in clinical settings is still in the early stages of development. Further research is needed to fully understand its mechanism of action, optimize its formulation for drug delivery, and evaluate its long-term safety and efficacy. Collaborative efforts between chemists, pharmacologists, and clinicians will be essential in translating these findings into real-world therapeutic applications.
In conclusion, Thiourea, N-(1-methylethyl)-N'-phenyl- represents a significant advancement in the field of biomedical research and drug discovery. Its unique chemical structure and diverse biological activities make it a versatile scaffold for the development of new therapeutics. As research continues to uncover its potential, the compound is poised to play a crucial role in the treatment of various diseases, from infectious disorders to chronic conditions such as cancer and diabetes. The ongoing exploration of its properties and applications will undoubtedly contribute to the advancement of modern medicine and the improvement of patient outcomes.
For more information on the latest research and developments related to Thiourea, N-(1-methylethyl)-N'-phenyl-, please refer to the following key references:
- Journal of Medicinal Chemistry (2023) - Study on the inhibition of TNF receptor interactions.
- Antiviral Research (2024) - Investigation of antiviral activity against SARS-CoV-2.
- Advanced Drug Delivery Reviews (2023) - Exploration of drug delivery systems.
- Pharmacology & Therapeutics (2024) - Study on potential applications in diabetes treatment.
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